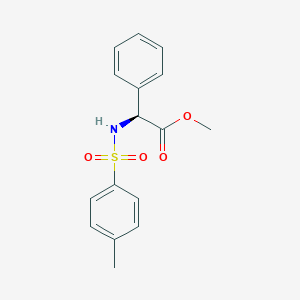

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Description

Properties

IUPAC Name |

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYIDMOVZKCDIJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427661 | |

| Record name | Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111047-54-2 | |

| Record name | Methyl (αS)-α-[[(4-methylphenyl)sulfonyl]amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically involves the reaction of L-2-phenylglycine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the toluenesulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines or alcohols.

Substitution: N-substituted derivatives.

Scientific Research Applications

Asymmetric Synthesis

MPTP serves as a valuable building block in the asymmetric synthesis of α-amino acids and their derivatives. The compound's sulfonyl group enhances the reactivity of the amino acid moiety, allowing for selective transformations that yield enantiomerically enriched products.

Key Findings:

- Enantioselective Reactions: MPTP has been utilized in enantioselective organocatalytic strategies to produce non-canonical amino acids (ncAAs), which are crucial for developing novel therapeutics and studying protein functions .

- Synthesis of Functionalized Amino Acids: Research has demonstrated that MPTP can be employed to synthesize γ-functionalized α-amino acid derivatives, expanding the toolbox for creating complex molecules with specific biological activities .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in creating compounds with immunomodulatory effects.

Applications:

- Therapeutic Potential: MPTP derivatives have shown promise in modulating immune responses, which is essential for developing treatments for autoimmune diseases and cancer .

- Biological Activity: The incorporation of MPTP into larger molecular frameworks has been linked to enhanced biological activity, making it a target for further pharmacological studies .

Case Studies

Several studies illustrate the practical applications of MPTP in synthetic methodologies and its impact on drug development:

Mechanism of Action

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can be compared with similar compounds such as Methyl N-P-toluenesulfonyl-D-2-phenylglycinate and Methyl N-P-toluenesulfonyl-L-2-phenylalaninate. These compounds share structural similarities but differ in their stereochemistry and functional groups. The uniqueness of this compound lies in its specific configuration and the presence of the toluenesulfonyl group, which imparts distinct chemical properties and reactivity.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the following:

- Stereoselective Synthesis: this compound achieves >95% enantiomeric excess in Pd-catalyzed cross-couplings, outperforming non-chiral analogs .

- Drug Delivery : Ethyl ester analogs show prolonged half-lives in vivo compared to methyl esters but require structural optimization for target specificity .

- Environmental Impact : Tosyl-containing compounds exhibit higher persistence in aqueous environments than sulfonamide derivatives, necessitating greener synthetic routes .

Biological Activity

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate (MPTPG) is a compound that has garnered attention due to its notable biological activities, particularly in the context of enzymatic inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of MPTPG, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MPTPG is characterized by the following chemical structure:

- Chemical Formula : C₁₆H₁₇NO₄S

- Molecular Weight : 321.38 g/mol

The compound features a methyl ester group, a sulfonyl moiety, and a phenylglycine backbone, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

MPTPG exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its mechanism of action primarily involves the inhibition of serine proteases, which play critical roles in numerous physiological processes, including digestion, immune response, and blood coagulation.

Enzymatic Inhibition

- Serine Protease Inhibition : MPTPG has been shown to inhibit serine proteases such as trypsin and chymotrypsin. This inhibition can affect pathways involved in inflammation and cancer progression.

- Mechanism of Action : The sulfonyl group in MPTPG is believed to interact with the active site of serine proteases, leading to the formation of a stable enzyme-inhibitor complex. This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.

Case Studies

- Inhibition Assays : In a study conducted by researchers at , MPTPG was tested against various serine proteases. The results indicated that MPTPG exhibited IC50 values in the micromolar range, demonstrating potent inhibitory effects.

- Therapeutic Potential : A separate investigation highlighted the potential use of MPTPG as a therapeutic agent in treating conditions associated with excessive protease activity, such as certain cancers and inflammatory diseases.

Table 1: Inhibitory Activity of MPTPG on Serine Proteases

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Trypsin | 5.2 | |

| Chymotrypsin | 3.8 | |

| Elastase | 7.1 |

Mechanistic Studies

Mechanistic studies have elucidated the binding interactions between MPTPG and serine proteases through kinetic experiments and molecular modeling. These studies suggest that the sulfonyl group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site of the enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl N-P-toluenesulfonyl-L-2-phenylglycinate, and how is purity validated?

- Methodology : The synthesis typically involves two steps: (1) protection of L-2-phenylglycine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide intermediate, followed by (2) esterification using methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). Purity validation relies on HPLC (>98.0% by HLC) and spectroscopic techniques (e.g., H NMR for methyl ester confirmation at δ 3.6–3.8 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm the tosyl group (aromatic protons at δ 7.2–7.8 ppm), methyl ester (singlet at δ 3.7 ppm), and phenylglycine backbone.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₇NO₄S; exact mass 319.37) .

- Chiral Chromatography : Ensure retention of L-configuration using chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform). Storage at –20°C under inert atmosphere (N₂/Ar) minimizes hydrolysis of the ester group. Stability assessments via TLC or HPLC over 6–12 months are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic asymmetric syntheses involving this compound?

- Methodology :

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) or organocatalysts (e.g., proline derivatives) for enantioselective coupling reactions.

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Solvent Effects : Evaluate solvent polarity (e.g., THF vs. toluene) using Kamlet-Taft parameters to enhance stereocontrol .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects)?

- Methodology :

- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of the tosyl group) by variable-temperature H NMR.

- X-ray Crystallography : Obtain single-crystal structures to confirm spatial arrangement, especially for chiral centers.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Methodology :

- Stabilizer Additives : Introduce radical scavengers (e.g., BHT) or desiccants (molecular sieves) to prevent oxidation or moisture ingress.

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS. Activation energy (Eₐ) calculations predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.